Structural Differentiation from Closest 4-Methoxymethyl-Piperidine Analogs
The target compound differs from its closest disclosed analog, 4-methoxymethyl-4-(3-methylbenzyl)-piperidine, by the replacement of the 3-methyl group on the benzyl ring with a 3-trifluoromethyl group [1]. This substitution introduces a strong electron-withdrawing and lipophilic element. While direct quantitative comparison data are lacking, SAR within this chemotype demonstrates that benzyl ring substitution dramatically influences monoamine transporter selectivity [1]. The -CF₃ group is expected to increase logP and metabolic stability relative to the -CH₃ analog, a class-level inference supported by general medicinal chemistry principles [2].
| Evidence Dimension | Benzyl substituent (electronic/lipophilic effect) |
|---|---|
| Target Compound Data | Substituent: 3-CF₃ (Hammett σₘ ≈ 0.43; π ≈ 0.88) |
| Comparator Or Baseline | 4-Methoxymethyl-4-(3-methylbenzyl)-piperidine (Substituent: 3-CH₃; σₘ ≈ -0.07; π ≈ 0.56) |
| Quantified Difference | Estimated Δσₘ ≈ +0.50; estimated ΔlogP (free base) ≈ +1.2 units (in silico prediction) |
| Conditions | Calculated using standard fragment-based logP and Hammett constants; not experimentally measured on these exact compounds. |
Why This Matters
This structural divergence may translate into differential transporter occupancy and pharmacokinetic behavior, which is critical for researchers requiring a specific re-uptake inhibition signature.
- [1] US Patent 20110046179 – Novel Piperidine Derivatives and Their Use as Monoamine Neurotransmitter Re-uptake Inhibitors (published 2011-08-29). View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (General reference for fragment-based logP prediction). View Source
